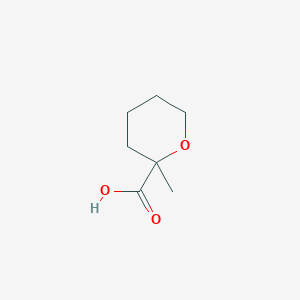

2-Methyltetrahydro-2H-pyran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyloxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXTIPLGHIAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513487 | |

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-13-6 | |

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established experimental protocols for the determination of key physicochemical parameters. This information is crucial for applications in drug discovery, formulation development, and chemical synthesis.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that most of the currently available data is derived from computational predictions. For comparative purposes, experimental data for the related compound Tetrahydro-2H-pyran-2-carboxylic acid is also included where available.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Tetrahydro-2H-pyran-2-carboxylic acid | Data Type |

| Molecular Formula | C7H12O3[1] | C6H10O3[2] | - |

| Molecular Weight | 144.17 g/mol [1] | 130.14 g/mol [2] | - |

| Boiling Point | 110-113 °C (at 6 Torr)[3] | 88-95 °C[2] | Predicted[3] / Experimental |

| Melting Point | Not Available | - | - |

| Density | 1.124 ± 0.06 g/cm³[3] | 1.1400 g/cm³[2] | Predicted[3] / Experimental |

| pKa | 3.74 ± 0.20[3] | Not Available | Predicted[3] |

| LogP (XLogP3-AA) | 0.7[1] | Not Available | Computed[1] |

| Solubility | Not Available | Not Available | - |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following protocols are standard methods that can be applied to this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar tetrahydropyran carboxylic acid derivatives. A common approach involves the oxidation of a corresponding aldehyde or alcohol.

Protocol:

-

Oxidation of 2-Methyltetrahydro-2H-pyran-2-carbaldehyde:

-

Dissolve 2-methyltetrahydro-2H-pyran-2-carbaldehyde in an appropriate solvent such as water or a buffered solution.

-

Add an oxidizing agent, such as potassium permanganate (KMnO4), slowly to the solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and work up the mixture. This typically involves filtration to remove manganese dioxide, followed by acidification of the filtrate with an acid like hydrochloric acid to a pH of 6-7.

-

The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried.

-

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound.

Protocol:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined for liquid compounds at a specific pressure.

Protocol:

-

Apparatus: A small-scale distillation apparatus is assembled.

-

Sample: A sample of purified this compound is placed in the distillation flask.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point. For vacuum distillation, the pressure must be precisely controlled and recorded.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution.

Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Protocol: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Sample Addition: A known amount of this compound is dissolved in the aqueous or octanol phase.

-

Partitioning: The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Solubility is a key parameter influencing a drug's absorption and bioavailability.

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC or UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow for determining the key physicochemical properties of a compound like this compound.

Caption: Experimental workflow for synthesis and physicochemical characterization.

Caption: Relationship of physicochemical properties to drug development aspects.

References

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS 4180-13-6), a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and spectral characterization, offering a valuable resource for professionals in research and development.

Core Compound Information

This compound is a saturated heterocyclic carboxylic acid. The presence of a chiral center at the C2 position indicates that this compound can exist as two enantiomers, (R)- and (S)-2-methyltetrahydro-2H-pyran-2-carboxylic acid.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4180-13-6 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Methyloxane-2-carboxylic acid, 2-Methyltetrahydropyran-2-carboxylic Acid | [2] |

| Appearance | White crystals | [3] |

| Melting Point | 70-72 °C | [3] |

| Solubility | Water soluble | [3] |

| Purity | 99% | [3] |

Synthesis and Experimental Protocols

A patent for the synthesis of the related compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, describes a key oxidation step.[4][5] In this process, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde is oxidized using potassium permanganate in an aqueous solution at room temperature.[4][5] After the reaction, the mixture is centrifuged, and the filtrate is acidified to precipitate the carboxylic acid product.[4][5] This suggests a potential pathway for the synthesis of the title compound from 2-methyltetrahydro-2H-pyran-2-carbaldehyde.

Another general method for the synthesis of tetrahydropyran carboxylic acids involves the hydrogenation of a dihydropyran precursor. For instance, tetrahydropyran-2-carboxylic acid can be synthesized by the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst.[6]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectra are not publicly available, various suppliers and chemical databases indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[7]

Table 2: Expected Spectroscopic Features

| Technique | Feature | Expected Chemical Shift / Range |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm (broad singlet) |

| Methyl Protons (-CH₃) | ~1.2-1.5 ppm (singlet) | |

| Methylene Protons (-CH₂-) | ~1.5-4.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~170-185 ppm |

| Quaternary Carbon (C-2) | ~80-90 ppm | |

| Methyl Carbon (-CH₃) | ~20-30 ppm | |

| Methylene Carbons (-CH₂-) | ~20-70 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | |

| C-O Stretch | 1210-1320 cm⁻¹ |

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran ring is a common scaffold in many natural products and biologically active compounds, recognized for its favorable physicochemical properties, including improved solubility and metabolic stability.[8] While specific pharmacological studies on this compound are limited in publicly accessible literature, its structural motifs suggest potential areas of interest.

The methyl ester of the related tetrahydropyran-2-carboxylic acid has been investigated as a 5-lipoxygenase inhibitor, suggesting a potential role for derivatives in the development of anti-inflammatory drugs.[9] Carboxylic acids themselves are key functional groups in a vast number of pharmaceuticals, though their direct use can sometimes be limited by pharmacokinetic challenges.

Potential Research Workflow in Drug Discovery:

Caption: A generalized workflow for the evaluation of a novel chemical entity in drug discovery.

Conclusion

This compound represents a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. While detailed experimental and biological data remain scarce in the public domain, this guide provides a foundational understanding based on available information and logical extrapolation from related compounds. Further research is warranted to fully elucidate its synthetic pathways, physicochemical properties, and biological activity to unlock its potential in drug discovery and other applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 4. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 5. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound(4180-13-6) 1H NMR spectrum [chemicalbook.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Buy methyl tetrahydro-2H-pyran-2-carboxylate | 84355-44-2 [smolecule.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid. Given the limited availability of a complete, publicly accessible dataset for this specific compound, this paper focuses on predicted spectroscopic data, standardized experimental protocols, and the logical workflow required for its structural verification.

Compound Overview

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a methyl group, and a carboxylic acid moiety. Its chemical properties are defined by these functional groups.

| Property | Value |

| CAS Number | 4180-13-6[1][2] |

| Molecular Formula | C₇H₁₂O₃[1][2] |

| Molecular Weight | 144.17 g/mol [1][2] |

| IUPAC Name | 2-Methyl-2,3,4,5-tetrahydro-6H-pyran-2-carboxylic acid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established principles of organic spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.5-3.8 | m | 2H | H-6 |

| ~1.8-2.0 | m | 2H | H-3 |

| ~1.5-1.7 | m | 2H | H-5 |

| ~1.3-1.5 | m | 2H | H-4 |

| ~1.4 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175-180 | Quaternary | -COOH |

| ~75-80 | Quaternary | C-2 |

| ~65-70 | Methylene | C-6 |

| ~30-35 | Methylene | C-3 |

| ~25-30 | Methylene | C-5 |

| ~20-25 | Methylene | C-4 |

| ~20-25 | Methyl | -CH₃ |

Predicted Mass Spectrometry (MS) Data (EI)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

| 85 | [M - COOH - CH₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad |

| 2940, 2860 | C-H | Alkane, sharp |

| 1700-1725 | C=O | Carboxylic acid, strong |

| 1050-1150 | C-O | Ether, strong |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 transients.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) plates.

-

Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

The following diagrams illustrate the structure, key predicted NMR correlations, and the general workflow for the structure elucidation of this compound.

Caption: Molecular structure of this compound.

Caption: Predicted key HMBC correlations for structure confirmation.

Caption: General experimental workflow for structure elucidation.

References

Stereochemistry of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a chiral heterocyclic compound with a stereocenter at the C2 position. The spatial arrangement of the methyl and carboxylic acid groups at this chiral center gives rise to two enantiomers, (R)- and (S)-2-Methyltetrahydro-2H-pyran-2-carboxylic acid. The absolute configuration of this molecule is critical in the context of medicinal chemistry and drug development, as stereoisomers often exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including methods for its synthesis, chiral resolution, and stereochemical characterization.

Synthesis and Chiral Resolution

The synthesis of racemic this compound can be achieved through various organic synthesis routes. However, obtaining enantiomerically pure forms requires either an asymmetric synthesis approach or the resolution of the racemic mixture. Based on established methods for structurally similar compounds, two primary strategies for chiral resolution are presented here.

Diastereomeric Salt Formation with a Chiral Resolving Agent

A classical and effective method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Covalent Derivatization with a Chiral Auxiliary

Another powerful technique involves the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomers. These diastereomers can then be separated using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). A notable example from the literature for a similar compound involves the use of L-(-)-menthol as a chiral auxiliary.[1]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Esterification with L-(-)-Menthol

This protocol is adapted from methodologies used for the resolution of similar carboxylic acids.[1]

1. Esterification:

-

To a solution of racemic this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.1 eq).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

2. Diastereomer Separation:

-

Purify the crude diastereomeric ester mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Alternatively, for higher resolution, employ preparative HPLC with a chiral stationary phase. A CHIRALPAK IC column has been shown to be effective for separating similar diastereomeric menthyl esters.[1]

3. Hydrolysis:

-

Separately dissolve each purified diastereomeric ester in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (R)- and (S)-enantiomers.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To determine the enantiomeric purity of the resolved products, a robust analytical method is required. Chiral HPLC is the most common and reliable technique for this purpose.

1. Sample Preparation:

-

Dissolve a small amount (approx. 1 mg/mL) of the this compound sample in the mobile phase.

2. HPLC Conditions:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the separation of racemic carboxylic acids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA), is typically used. The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

3. Data Analysis:

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Quantitative Data

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference Compound Data |

| Specific Optical Rotation ([\α]D) | Not Reported | Not Reported | For (+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid: [\α]D²⁰ = +2.6 (c 4, CHCl₃) |

Note: The sign of the specific optical rotation for the enantiomers of this compound would need to be determined experimentally.

Visualization of Stereochemical Workflow

The following diagram illustrates the general workflow for the synthesis, chiral resolution, and stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound is a crucial aspect for its application in scientific research and drug development. While specific quantitative data such as optical rotation values for the pure enantiomers are not widely published, established methodologies for the synthesis, chiral resolution, and analysis of structurally similar compounds provide a clear and reliable pathway for the preparation and characterization of the individual (R)- and (S)-enantiomers. The experimental protocols and workflow outlined in this guide serve as a comprehensive resource for researchers in this field. It is recommended that key analytical data, particularly specific optical rotation, be determined experimentally for the pure enantiomers of the title compound to establish definitive stereochemical assignments.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data expected for 2-Methyltetrahydro-2H-pyran-2-carboxylic acid (CAS No: 4180-13-6, Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ).[1] As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. The interpretation is grounded in fundamental principles and provides researchers with a robust framework for analyzing this and structurally related molecules.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals requires a standardized numbering system for the molecule. The following diagram illustrates the structure of this compound with the atom numbering that will be used throughout this guide.

References

An In-depth Technical Guide to Known Derivatives of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details the synthesis of ester and amide derivatives, summarizes their biological activities with available quantitative data, and outlines experimental protocols.

Introduction

This compound is a saturated heterocyclic carboxylic acid. The tetrahydropyran ring is a common scaffold in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. The modification of the carboxylic acid group into esters and amides is a common strategy in drug discovery to modulate physicochemical properties such as solubility, stability, and cell permeability, as well as to explore structure-activity relationships (SAR) to enhance potency and selectivity. This guide focuses on the known synthetic derivatives of this specific core structure and their reported biological significance.

Synthesis of Derivatives

The primary routes for the derivatization of this compound involve the formation of esters and amides.

Esterification

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. For this compound, standard esterification methods can be employed.

General Experimental Protocol: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

-

Reaction Setup: To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, serving as both reactant and solvent) is added a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ester can be purified by column chromatography on silica gel to afford the desired product.

Amide Formation

Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

General Experimental Protocol: Amide Coupling using a Carbodiimide

-

Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, dimethylformamide) is added a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at 0 °C for 30 minutes.

-

Amine Addition: The desired primary or secondary amine (1.1 eq) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Work-up and Purification: If DCC is used, the by-product dicyclohexylurea is removed by filtration. The filtrate is then washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

Known Derivatives and Biological Activities

While specific derivatives of this compound and their biological data are not extensively reported in publicly available literature, the broader class of tetrahydropyran-containing molecules has shown significant therapeutic potential. The data presented below is for structurally related compounds to provide an indication of the potential bioactivities of this compound derivatives.

Antibacterial Activity

Tetrahydropyran-based compounds have been investigated as inhibitors of bacterial enzymes. For instance, a series of tetrahydropyran-based hydroxamates were identified as inhibitors of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria.

| Compound ID | Structure | Target | IC50 (nM) | MIC (µM) vs. P. aeruginosa |

| 1 | Tetrahydropyran-based hydroxamate | LpxC | 7.4 | 50 |

Anticancer Activity

Derivatives of tetrahydropyrimidines, which share a similar heterocyclic core, have demonstrated anticancer properties. For example, certain tetrahydropyrimidinecarboxamides have been synthesized and evaluated for their in vitro anticancer activity.

| Compound ID | Structure | Cell Line | IC50 (µM) |

| 2 | Tetrahydropyrimidinecarboxamide analog | Liver Cancer | Data not specified |

| 3 | Tetrahydropyrimidinecarboxamide analog | Breast Cancer | Data not specified |

| 4 | Tetrahydropyrimidinecarboxamide analog | Lung Cancer | Data not specified |

Signaling Pathways and Experimental Workflows

To visualize the general processes involved in the synthesis and evaluation of these derivatives, the following diagrams are provided.

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

This technical guide provides a comprehensive literature review of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide combines known information with predictive data based on analogous structures and general chemical principles.

Introduction

This compound (CAS No. 4180-13-6) is a derivative of tetrahydropyran (THP), a saturated six-membered cyclic ether. The tetrahydropyran ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, which can lead to improved pharmacokinetic profiles (ADME) of drug candidates. The incorporation of a carboxylic acid and a methyl group at the 2-position introduces a chiral center and additional functional handles for chemical modification, making it an intriguing building block for medicinal chemistry.

While specific biological activities for this compound have not been reported, the broader class of tetrahydropyran derivatives has been shown to exhibit a range of biological effects, including antitumor activity.[1] This guide aims to consolidate the available chemical data, propose a viable synthetic route, and discuss the potential for this molecule in the context of drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is reported, other parameters are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 4180-13-6 | Chemical Vendor Databases |

| Molecular Formula | C₇H₁₂O₃ | Chemical Vendor Databases |

| Molecular Weight | 144.17 g/mol | Chemical Vendor Databases |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1(CCCCO1)C(=O)O | |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in polar organic solvents (Predicted) | |

| pKa | ~4.5 (Predicted for carboxylic acid) |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 3.5 - 4.0 | Multiplet | 2H | -O-CH₂- |

| 1.5 - 2.0 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~1.4 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 175 - 185 | -COOH |

| 75 - 85 | C2 (quaternary) |

| 60 - 70 | C6 (-O-CH₂-) |

| 20 - 40 | C3, C4, C5 |

| 20 - 30 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1200 - 1300 | Medium | C-O stretch (carboxylic acid) |

| 1050 - 1150 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 99 | [M - COOH]⁺ |

| 85 | [M - COOH - CH₂]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related tetrahydropyran carboxylic acids. One such general approach involves the cyclization of a δ-hydroxy ester followed by hydrolysis.

Proposed Synthesis of this compound

This proposed protocol is hypothetical and would require optimization.

Step 1: Synthesis of Ethyl 5-hydroxy-2-methylhexanoate

-

To a solution of ethyl 2-methyl-5-oxohexanoate (1 eq.) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxy-2-methylhexanoate.

Step 2: Intramolecular Cyclization to Ethyl 2-Methyltetrahydro-2H-pyran-2-carboxylate

-

Dissolve the crude ethyl 5-hydroxy-2-methylhexanoate in dichloromethane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate in a mixture of ethanol and water (1:1).

-

Add an excess of sodium hydroxide (NaOH) (3 eq.).

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and acidify with 2 M HCl until pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

As of the date of this review, no specific biological activities or signaling pathway involvements have been reported in the scientific literature for this compound. However, the tetrahydropyran scaffold is a key component in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for drug discovery programs.

The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. Its conformational rigidity, combined with the hydrogen bond accepting capability of the ether oxygen, allows for favorable interactions with biological targets. For instance, various tetrahydropyran derivatives have been investigated for their potential as antitumor agents.[1] The presence of the carboxylic acid functionality in the target molecule provides a handle for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

Caption: Conceptual role of the tetrahydropyran scaffold in drug design.

Conclusion

This compound is a simple heterocyclic compound with potential as a building block in medicinal chemistry. While specific experimental data on its synthesis, spectroscopic properties, and biological activity are currently lacking in the public domain, this guide has provided a summary of its known characteristics and a prospective look at its potential based on the properties of related compounds. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in exploring the chemistry and biological potential of this molecule. Further investigation is warranted to synthesize and characterize this compound and to evaluate its activity in various biological assays.

References

An In-depth Technical Guide to 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid: From Synthesis to Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic building block gaining relevance in medicinal chemistry. Due to its limited independent study, this document focuses on its synthesis, properties, and its notable application as a structural component in the development of therapeutic agents, particularly selective antagonists for the M4 muscarinic acetylcholine receptor.

Core Compound Properties

While extensive experimental data for this compound is not widely published, its fundamental chemical properties are well-defined. These are summarized in the table below.

| Property | Value |

| CAS Number | 4180-13-6 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Canonical SMILES | CC1(CCCCO1)C(=O)O |

| InChI Key | KUHXTIPLGHIAGK-UHFFFAOYSA-N |

| Synonyms | 2-methyloxane-2-carboxylic acid |

History and Discovery

The history of this compound is not marked by a singular discovery event but rather by its emergence as a valuable synthetic intermediate in pharmaceutical research. Its utility is highlighted in numerous patents for complex molecules, where the tetrahydropyran motif is incorporated to modulate the physicochemical and pharmacological properties of the parent compound.

Notably, its application is prominent in the quest for selective antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4).[1][2][3] These receptors are a key target for the treatment of neurodegenerative disorders such as Parkinson's disease.[1][4][5] The tetrahydropyran moiety can influence factors like metabolic stability and binding selectivity of the larger drug molecule.[6]

Experimental Protocols

General Synthesis of Substituted Tetrahydropyran-2-carboxylic Acids

Principle: Catalytic hydrogenation of the double bond in a dihydropyran-2-carboxylic acid derivative yields the saturated tetrahydropyran ring system.

Representative Protocol:

-

Precursor Preparation: The synthesis would likely start from a suitable precursor such as a substituted 3,4-dihydro-2H-pyran-2-carboxylic acid or its ester. These precursors can be synthesized through various methods, including hetero-Diels-Alder reactions.

-

Hydrogenation Reaction:

-

Dissolve the sodium salt of the dihydropyran-2-carboxylic acid precursor in a suitable solvent like methanol.

-

Add a hydrogenation catalyst, such as Raney nickel, to the solution.

-

Carry out the hydrogenation in a reactor under a hydrogen atmosphere (e.g., 3 atm pressure).

-

Monitor the reaction for the cessation of hydrogen uptake.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure (in vacuo).

-

Acidify the residue with a strong acid, such as concentrated hydrochloric acid.

-

Extract the product into an organic solvent like chloroform.

-

Purify the final product by distillation under reduced pressure.

-

Application in the Synthesis of M4 Receptor Antagonists: A Workflow Example

Patents disclose the use of this compound in amide bond formation to create more complex molecules. The following is a representative workflow based on these disclosures.

Principle: Standard peptide coupling reaction to form an amide bond between the carboxylic acid group of the title compound and an amine-containing scaffold.

Experimental Workflow:

Role in M4 Muscarinic Acetylcholine Receptor Signaling

As a building block for M4 receptor antagonists, this compound contributes to the overall structure of molecules that modulate a key signaling pathway in the central nervous system. M4 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gi/o pathway.

Activation of M4 receptors by acetylcholine typically leads to an inhibitory effect on neuronal activity.[10][11] M4 antagonists, for which our title compound is a building block, block this activation. This can be beneficial in conditions like Parkinson's disease, where there is an imbalance between dopaminergic and cholinergic systems.[4][5] By blocking the inhibitory M4 receptors, these antagonists can enhance dopamine release and improve motor control.[1]

The signaling pathway modulated by M4 receptor antagonists is depicted below.

References

- 1. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigators eye new target for treating movement disorders - VUMC News [news.vumc.org]

- 5. portlandpress.com [portlandpress.com]

- 6. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Theoretical Investigation of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the theoretical and computational analysis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's structural, electronic, and spectroscopic properties, which are crucial for predicting its behavior and interactions in biological systems. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust protocol for its in silico characterization.

Introduction

This compound belongs to the class of substituted tetrahydropyrans, a scaffold frequently encountered in natural products and pharmacologically active compounds. The presence of a chiral center at the C2 position and the conformational flexibility of the tetrahydropyran ring necessitate a thorough computational investigation to elucidate its preferred three-dimensional structure and resulting electronic properties. Quantum chemical calculations offer a powerful, non-experimental approach to determine these characteristics with a high degree of accuracy.

This guide will detail the theoretical background, computational methodologies, and expected data outputs for a comprehensive study of this molecule.

Theoretical Approach and Computational Methodology

The investigation of this compound is best approached using a combination of quantum chemical methods to ensure both accuracy and computational efficiency. Density Functional Theory (DFT) is a widely used and reliable method for studying the geometric and electronic properties of organic molecules. For enhanced accuracy, particularly for energetic considerations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be employed.

Conformational Analysis

Due to the flexible nature of the tetrahydropyran ring and the rotatable carboxylic acid group, a thorough conformational search is the foundational step. This analysis identifies the low-energy conformers that are most likely to be present at physiological temperatures.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using a molecular builder. Both (R) and (S) enantiomers should be considered.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This initial, less computationally expensive step generates a large number of potential conformers.

-

Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial search are then subjected to geometry optimization using DFT. A common and effective level of theory for this step is the B3LYP functional with the 6-31G(d,p) basis set.

-

Final Energy Calculations: To obtain more accurate relative energies of the optimized conformers, single-point energy calculations can be performed using a larger basis set, such as 6-311++G(d,p), and potentially a different functional or method (e.g., M06-2X or MP2).

Geometric and Electronic Structure Analysis

Once the most stable conformer(s) are identified, a detailed analysis of their geometric and electronic properties is conducted.

Experimental Protocol:

-

Final Geometry Optimization: The lowest energy conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain precise geometric parameters.

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: A suite of electronic properties is calculated, including:

-

Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

-

Spectroscopic Property Prediction

Theoretical calculations can provide valuable predictions of various spectroscopic data, which can aid in the experimental characterization of the molecule.

Experimental Protocol:

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

IR and Raman Spectra Simulation: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate theoretical IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

Data Presentation

The quantitative data generated from these theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| O1-C2 | [Placeholder Value] |

| C2-C3 | [Placeholder Value] |

| C2-C7 (Methyl) | [Placeholder Value] |

| C2-C8 (Carboxyl) | [Placeholder Value] |

| C8-O2 | [Placeholder Value] |

| C8-O3 | [Placeholder Value] |

| O3-H | [Placeholder Value] |

| Bond Angles | |

| O1-C2-C3 | [Placeholder Value] |

| C3-C2-C7 | [Placeholder Value] |

| C7-C2-C8 | [Placeholder Value] |

| O1-C2-C8 | [Placeholder Value] |

| O2-C8-O3 | [Placeholder Value] |

| Dihedral Angles | |

| C6-O1-C2-C3 | [Placeholder Value] |

| O1-C2-C8-O2 | [Placeholder Value] |

| O1-C2-C8-O3 | [Placeholder Value] |

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value |

| Thermodynamic Properties | |

| Zero-point vibrational energy (kcal/mol) | [Placeholder Value] |

| Enthalpy (Hartree) | [Placeholder Value] |

| Gibbs Free Energy (Hartree) | [Placeholder Value] |

| Electronic Properties | |

| HOMO Energy (eV) | [Placeholder Value] |

| LUMO Energy (eV) | [Placeholder Value] |

| HOMO-LUMO Gap (eV) | [Placeholder Value] |

| Dipole Moment (Debye) | [Placeholder Value] |

Table 3: Predicted Vibrational Frequencies and Intensities

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [e.g., O-H stretch] |

| 2 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [e.g., C=O stretch] |

| 3 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [e.g., C-H stretch] |

| ... | ... | ... | ... | ... |

Visualizations

Visual representations of the computational workflow and key molecular properties are essential for a clear understanding of the theoretical approach.

Caption: Workflow for the theoretical calculation of this compound.

Caption: Relationship between calculated properties and their applications in drug development.

Conclusion

The theoretical and computational methodologies detailed in this whitepaper provide a comprehensive framework for the in-depth characterization of this compound. By following these protocols, researchers can obtain valuable insights into the conformational preferences, geometric parameters, and electronic and spectroscopic properties of this molecule. This information is invaluable for understanding its potential biological activity and for guiding further experimental studies in the context of drug discovery and development. The combination of robust computational methods and clear data presentation will undoubtedly accelerate research efforts focused on this and related chemical entities.

Methodological & Application

Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via a three-step sequence starting from simple and commercially available precursors. The key steps involve a hetero-Diels-Alder reaction to construct the dihydropyran ring system, followed by catalytic hydrogenation to the saturated tetrahydropyran, and concluding with the hydrolysis of the ester to the final carboxylic acid. This protocol includes detailed experimental procedures, quantitative data, and visual aids to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive feature in drug design. Specifically, 2-substituted tetrahydropyrans with a carboxylic acid function at the 2-position are of significant interest as they can serve as key intermediates in the synthesis of more complex molecules. This application note outlines a reliable and scalable method for the preparation of this compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process as illustrated below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

This step involves a Lewis acid-catalyzed hetero-Diels-Alder reaction between ethyl 2-methylacrylate and ethyl vinyl ether.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-methylacrylate | 114.14 | 11.4 g (12.3 mL) | 0.1 |

| Ethyl vinyl ether | 72.11 | 10.8 g (14.5 mL) | 0.15 |

| Zinc Chloride (anhydrous) | 136.30 | 1.36 g | 0.01 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous zinc chloride (1.36 g, 0.01 mol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl 2-methylacrylate (11.4 g, 0.1 mol) to the stirred suspension.

-

After stirring for 15 minutes, add ethyl vinyl ether (10.8 g, 0.15 mol) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate as a colorless oil.

Expected Yield: 70-80%

Step 2: Catalytic Hydrogenation of Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

The double bond in the dihydropyran ring is reduced via catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate | 170.21 | 17.0 g | 0.1 |

| Palladium on Carbon (10 wt. %) | - | 0.85 g | - |

| Ethyl Acetate | - | 150 mL | - |

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate (17.0 g, 0.1 mol) in ethyl acetate (150 mL).

-

Carefully add 10% palladium on carbon (0.85 g, 5 mol% Pd) to the solution.

-

Seal the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 psi (approximately 3.4 atm).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate as a colorless oil. The product is often pure enough for the next step without further purification.

Expected Yield: >95%

Step 3: Hydrolysis of Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate

The final step is the base-catalyzed hydrolysis of the ester to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate | 172.22 | 17.2 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Methanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| Hydrochloric Acid (6 M) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate (17.2 g, 0.1 mol) in methanol (100 mL).

-

Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6 M hydrochloric acid.

-

Extract the acidic aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Expected Yield: 85-95%

Data Summary

| Step | Product | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate | Ethyl 2-methylacrylate, Ethyl vinyl ether | ZnCl₂, CH₂Cl₂ | 24 h | 0 to RT | 70-80 |

| 2 | Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate | Ethyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate | 10% Pd/C, H₂ | 12 h | RT | >95 |

| 3 | This compound | Ethyl 2-methyltetrahydro-2H-pyran-2-carboxylate | NaOH, MeOH/H₂O | 4 h | Reflux | 85-95 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in this synthesis.

Figure 2: Logical flow of the synthesis highlighting key transformations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from simple precursors. The described three-step sequence is robust and scalable, making it suitable for various research and development applications. The clear presentation of experimental details, quantitative data, and visual workflows is intended to facilitate the successful implementation of this synthetic route.

Application Notes and Protocols for the Synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-Methyltetrahydro-2H-pyran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the intermediate alcohol, 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran, via a Grignard reaction. This is followed by the oxidation of the alcohol to the desired carboxylic acid. This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Chemical Properties and Data

The key quantitative data for the target compound and the intermediate are summarized below.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Target Product | This compound | 4180-13-6[1] | C₇H₁₂O₃[1] | 144.17[1] |

| Intermediate | 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran | N/A | C₇H₁₄O₂ | 130.18 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl group, the methylene protons of the pyran ring, and the carboxylic acid proton. The carboxylic acid proton is expected to be a broad singlet at high ppm (δ > 10 ppm). |

| ¹³C NMR | Signals for the quaternary carbon of the carboxylic acid, the methyl carbon, and the carbons of the tetrahydropyran ring. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1725 cm⁻¹), and C-H stretches (approx. 2850-3000 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (144.17 g/mol ). |

Note: The spectroscopic data presented are based on typical values for similar structures and may vary based on experimental conditions.[2]

Synthetic Workflow

The synthesis of this compound is accomplished through a two-step process as illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents:

-

δ-Valerolactone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Chromium trioxide (CrO₃)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine solution

Step 1: Synthesis of 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran

This procedure details the synthesis of the alcohol intermediate via a Grignard reaction with a lactone.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with δ-valerolactone (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the intermediate alcohol to the final carboxylic acid product using Jones reagent.

-

Preparation of Jones Reagent: Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood. Slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid, and then carefully dilute with distilled water to a final volume of 100 mL. Cool the mixture in an ice bath.

-

Reaction Setup: The 2-(hydroxymethyl)-2-methyltetrahydro-2H-pyran (1.0 eq) from Step 1 is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Oxidation: The prepared Jones reagent is added dropwise to the stirred solution of the alcohol. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of the Cr(VI) reagent.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the excess oxidant is quenched by the dropwise addition of isopropanol until the green color persists. The mixture is then filtered through a pad of Celite to remove the chromium salts.

-

Extraction and Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The remaining aqueous residue is diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer is then acidified to pH 2 with concentrated HCl and extracted with ethyl acetate (3 x 50 mL). The final organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly reactive and pyrophoric; handle with extreme care under anhydrous conditions.

-

Chromium trioxide is a strong oxidant and is highly toxic and carcinogenic. Avoid inhalation and skin contact.

-

Concentrated acids are corrosive and should be handled with care.

This protocol provides a robust method for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Applications of 2-Methyltetrahydro-2H-pyran-2-carboxylic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydro-2H-pyran-2-carboxylic acid and its derivatives are valuable chiral building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. The tetrahydropyran (THP) motif is a prevalent structural feature in numerous biologically active molecules, often serving as a bioisosteric replacement for carbocyclic rings to enhance pharmacokinetic properties.[1] The presence of a stereocenter at the C2 position, bearing both a methyl and a carboxylic acid group, provides a synthetically versatile handle for the stereoselective introduction of further functionality. This document provides an overview of the applications of this scaffold, drawing on data from closely related analogues, and presents detailed protocols for its synthesis and derivatization.

Application Notes

The primary application of this compound and its enantiomers lies in their use as chiral synthons. The rigid pyran ring system allows for predictable control over stereochemistry in subsequent transformations.

Key Applications:

-

Synthesis of Natural Products: The 2,6-disubstituted tetrahydropyran core is a common feature in a variety of natural products. For instance, the structurally related (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, also known as (-)-Civet, is a glandular secretion of the Civet Cat used in the perfumery industry.[2][3] Its synthesis highlights the strategic use of chiral tetrahydropyran building blocks.

-

Drug Discovery and Development: Chiral carboxylic acids and their derivatives are fundamental in the development of single-enantiomer drugs to improve efficacy and reduce side effects.[4][5] The tetrahydropyran ring can impart favorable properties such as improved solubility and metabolic stability. While specific drugs containing the this compound moiety are not prominently documented in the provided search results, the utility of similar chiral building blocks, such as (R)-Tetrahydrofuran-2-carboxylic acid in the synthesis of antibiotics and antivirals, underscores the potential of this scaffold.[5]

-

Asymmetric Synthesis: The chiral nature of (R)- and (S)-2-methyltetrahydro-2H-pyran-2-carboxylic acid makes them valuable starting materials for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.[6][7]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the provided search results, the following protocols are adapted from the synthesis of structurally similar compounds. These methods provide a strong foundation for the synthesis and derivatization of the target molecule.

Protocol 1: Synthesis of a Racemic Analogue (2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid) via Oxidation

This protocol describes the synthesis of a related tetrahydropyran carboxylic acid via the oxidation of the corresponding aldehyde. A similar approach could be envisioned for the synthesis of this compound from 2-methyltetrahydro-2H-pyran-2-carbaldehyde.

Reaction Scheme:

Figure 1. Oxidation of a tetrahydropyran carbaldehyde.

Materials:

-

2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve 54g (0.38 mol) of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 500 mL of water.[8][9]

-

To this solution, add 59g (0.38 mol) of potassium permanganate.[8][9]

-

Stir the reaction mixture at room temperature for 12 hours.[8][9]

-

After the reaction is complete, centrifuge the mixture to remove the manganese dioxide byproduct.

-

Carefully adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

-

Stir the solution for 2 hours to facilitate precipitation of the product.

-

Centrifuge the mixture to collect the white solid product.

Quantitative Data (for 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid):

| Reactant Amount (carbaldehyde) | KMnO₄ Amount | Water Volume | Reaction Time | Yield | Purity | Reference |

| 54g (0.38mol) | 59g (0.38mol) | 500mL | 12h | 93% | >98% | [8][9] |

| 54g | 295g | 2000mL | 13h | 92% | >98% | [8][9] |

| 54g | 168g | 1000mL | 12h | 94% | >98% | [8][9] |

Protocol 2: Synthesis of a Chiral Analogue ((+)-(S)-2,6,6-trimethyltetrahydro-2H-pyran-2-carboxylic acid) via Cyclization

This protocol outlines a stereospecific cyclization to form a chiral tetrahydropyran carboxylic acid, a key strategy for accessing enantiomerically pure building blocks.

Workflow Diagram:

Figure 2. Synthetic workflow for a chiral tetrahydropyran carboxylic acid.

Materials:

-

(R)-linalool

-

Acetic anhydride

-

Pyridine

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

(+)-10-camphorsulfonic acid (CSA)

-

Oxidizing agent (e.g., Jones reagent)

Procedure:

Part A: Epoxidation of (R)-linalool [10]

-

Acetylate (R)-linalool with acetic anhydride in pyridine.

-

Dissolve the resulting (R)-linalool acetate in dichloromethane and cool to 0°C.

-

Add m-CPBA portion-wise and stir at 0°C until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the epoxide.

Part B: Cyclization and Oxidation [10]

-